D-arabinonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

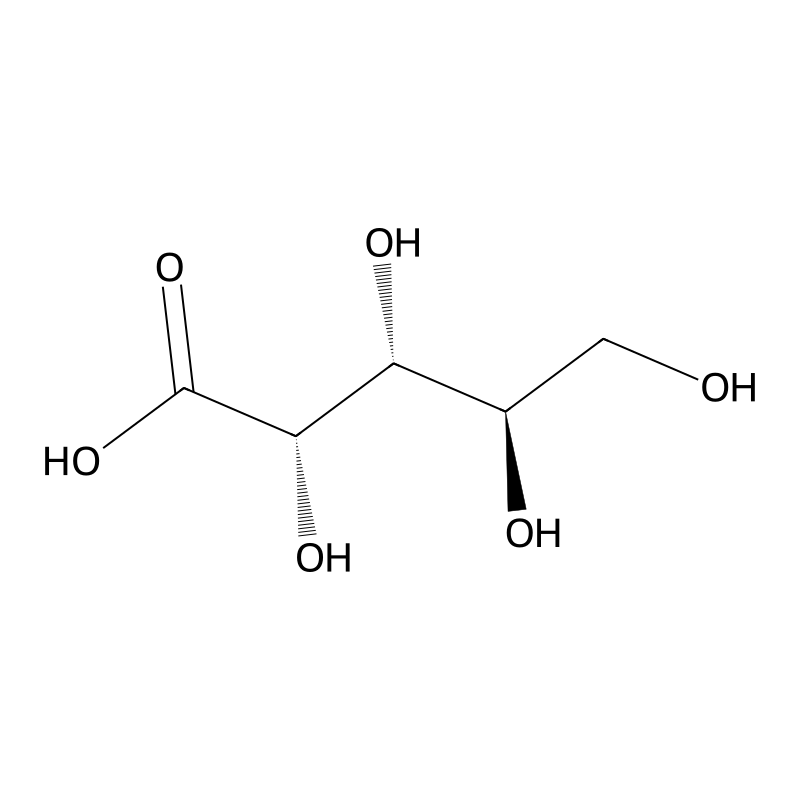

D-arabinonic acid is an organic compound classified as a sugar acid, specifically a hexose derivative. Its chemical formula is , and it is known for its role in various biochemical processes. The compound exists as a white crystalline solid that is soluble in water. D-arabinonic acid is the conjugate acid of D-arabinonate and is an enantiomer of L-arabinonic acid, which highlights its stereochemical significance in biological systems .

Currently, there is no well-defined understanding of D-arabinonic acid's mechanism of action within biological systems.

Information on the safety profile of D-arabinonic acid, including its toxicity, flammability, and reactivity, is not readily available in scientific literature. Due to the lack of data, it is advisable to handle this compound with caution in a research setting following standard laboratory safety protocols.

Limitations and Future Research:

Research on D-arabinonic acid is ongoing, but there are significant gaps in our current knowledge. More investigation is needed to understand its:

- Biosynthesis pathways in plants.

- Potential biological functions.

- Chemical reactivity and participation in specific reactions.

- Physical and chemical properties.

- Safety profile.

Plant Cell Wall Biology

D-Arabinonic acid is a component of hemicellulose, a major polysaccharide in plant cell walls Wiley Online Library. Scientists are studying its role in plant cell wall structure, biosynthesis, and modification. Understanding these processes could provide insights into plant growth, development, and stress response.

Microbial Metabolism

Some bacteria can utilize D-Arabinonic acid as a carbon source Journal of Bacteriology. Research in this area focuses on the enzymes and pathways involved in D-Arabinonic acid metabolism by these microorganisms. This knowledge could be useful in various applications, such as bioremediation or the development of novel industrial processes.

Biomarker Potential

D-Arabinonic acid levels may fluctuate in response to certain environmental factors or physiological conditions in plants. Scientists are investigating the potential of D-Arabinonic acid as a biomarker for these changes Frontiers in Plant Science: .

- Oxidation: D-arabinonic acid can be oxidized to form D-arabino-hexos-2-ulose. This transformation typically involves oxidizing agents such as hydrogen peroxide or performic acid .

- Decarboxylation: It can also be produced through decarboxylation reactions from other carbohydrates like D-mannose and D-glucose, often under electrochemical conditions .

- Combustion: The complete combustion of D-arabinonic acid can be represented by the reaction:This reaction indicates the breakdown of the acid into carbon dioxide and water .

D-arabinonic acid exhibits various biological activities, particularly in metabolic pathways. It can serve as a substrate for specific enzymes, contributing to carbohydrate metabolism. Additionally, it has been studied for its potential effects on gut microbiota and its role as a prebiotic compound, promoting the growth of beneficial bacteria . Its unique structure allows it to interact with various biological molecules, influencing metabolic processes.

D-arabinonic acid can be synthesized through several methods:

- Oxidation of D-arabinose: This method involves the enzymatic oxidation of D-arabinose using specific oxidases, leading to the formation of D-arabinonic acid .

- Electrochemical Decarboxylation: This technique utilizes electrochemical methods to decarboxylate precursors such as D-mannose or D-fructose into D-arabinonic acid .

- Chemical Oxidation: Chemical oxidation using agents like hydrogen peroxide can convert D-glucose into D-arabinonic acid through intermediate compounds .

D-arabinonic acid has several applications across different fields:

- Food Industry: It is used as a food additive due to its sweet taste and potential health benefits.

- Pharmaceuticals: The compound is being explored for its therapeutic properties, including its role in metabolic disorders and as a potential prebiotic agent.

- Biotechnology: It serves as a substrate in fermentation processes, aiding in the production of biofuels and other biochemicals .

Research on the interactions of D-arabinonic acid with other biomolecules has shown its potential in modulating enzyme activity and influencing metabolic pathways. Studies indicate that it may interact with specific enzymes involved in carbohydrate metabolism, enhancing their activity or altering their specificity . Furthermore, its effects on gut microbiota suggest that it could play a role in promoting health benefits through microbial interactions.

D-arabinonic acid shares structural similarities with several other sugar acids. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| L-arabinonic acid | C5H10O6 | Enantiomer of D-arabinonic acid; different biological activities. |

| D-ribonic acid | C5H10O6 | Structural isomer; involved in different metabolic pathways. |

| D-gluconic acid | C6H12O7 | One additional carbon; participates in different oxidation reactions. |

| L-galactonic acid | C6H12O7 | Similar structure but derived from galactose; distinct metabolic roles. |

D-arabinonic acid's unique stereochemistry and specific biological activities set it apart from these similar compounds, making it an interesting subject for further research.